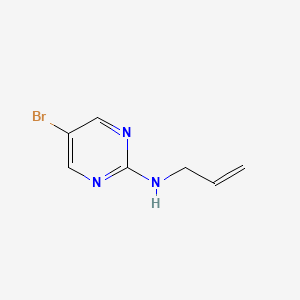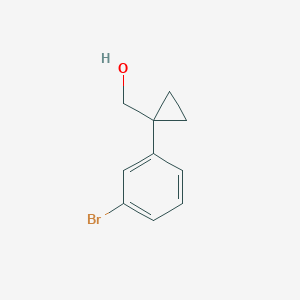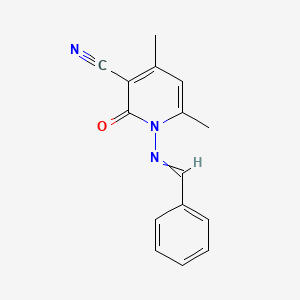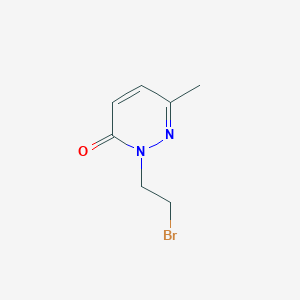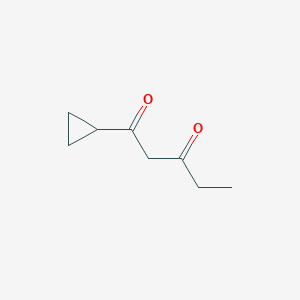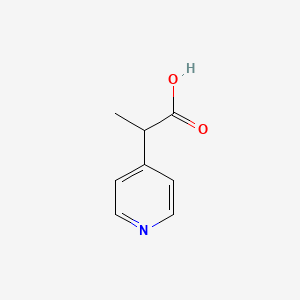
2-(4-Pyridyl)propionic acid
概要
説明
2-(4-Pyridyl)propionic acid, also known as 2-pyridylpropionic acid, is an organic compound with the molecular formula C7H9NO2. It is a white, crystalline solid that is soluble in water and ethanol. It is widely used as a reagent in organic synthesis and as a building block for the synthesis of a variety of other compounds. 2-pyridylpropionic acid also has a wide range of applications in the scientific research field, including as a substrate for enzymes and as a probe for studying the structure and function of proteins.
科学的研究の応用
2-(4-Pyridyl)propionic acidpionic acid has a wide range of applications in scientific research. It is commonly used as a substrate for enzymes, as a probe for studying the structure and function of proteins, and as a tool for studying the mechanism of enzyme catalysis. It is also used in the study of enzyme kinetics and in drug discovery.
作用機序
2-(4-Pyridyl)propionic acidpionic acid acts as a substrate for enzymes, allowing them to catalyze the conversion of the compound into other products. The reaction is catalyzed by the enzyme pyridylpropionate hydrolase, which cleaves the C-N bond of the 2-(4-Pyridyl)propionic acidpionic acid molecule, resulting in the formation of propionic acid and pyridine.
生化学的および生理学的効果
2-(4-Pyridyl)propionic acidpionic acid is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to have anti-inflammatory and anti-oxidant effects. In addition, 2-(4-Pyridyl)propionic acidpionic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
実験室実験の利点と制限
2-(4-Pyridyl)propionic acidpionic acid is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used in a wide range of experiments. However, it can be difficult to obtain pure 2-(4-Pyridyl)propionic acidpionic acid, as it is often contaminated with other compounds. In addition, it is not very stable and can decompose over time.
将来の方向性
2-(4-Pyridyl)propionic acidpionic acid has a wide range of potential applications in the scientific research field. It could be used to develop novel drugs that target specific enzymes and proteins, as well as to study the structure and function of proteins and enzymes. In addition, it could be used to study the mechanism of enzyme catalysis and to develop inhibitors of enzymes involved in inflammation and pain. Furthermore, 2-(4-Pyridyl)propionic acidpionic acid could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it could be used to develop new drugs for the treatment of cancer.
特性
IUPAC Name |
2-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-2-4-9-5-3-7/h2-6H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXKSUTUUWFMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305955 | |
| Record name | α-Methyl-4-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)propanoic acid | |
CAS RN |
90005-63-3 | |
| Record name | α-Methyl-4-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90005-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Bromophenyl)methyl]piperazin-2-one](/img/structure/B3434294.png)
![4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3434297.png)

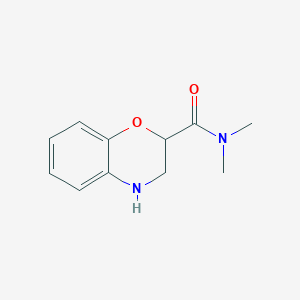

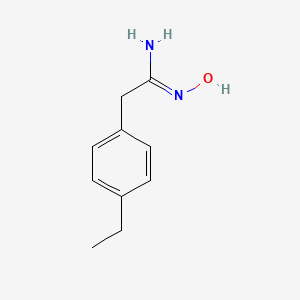
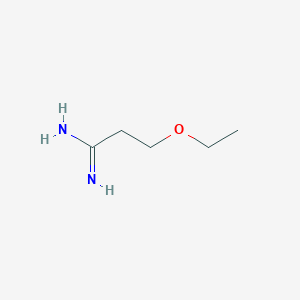
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B3434333.png)
